molecular formula C9H9N3O B2658189 1H-imidazol-2-yl(pyridin-3-yl)methanol CAS No. 1518433-09-4

1H-imidazol-2-yl(pyridin-3-yl)methanol

Cat. No.: B2658189
CAS No.: 1518433-09-4
M. Wt: 175.191
InChI Key: YEKRKXXHKDRMHD-UHFFFAOYSA-N
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Description

1H-imidazol-2-yl(pyridin-3-yl)methanol is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-imidazol-2-yl(pyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-lithio-1H-imidazole with pyridine-3-carbaldehyde under controlled conditions. The reaction typically proceeds in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazol-2-yl(pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-imidazol-2-yl(pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazol-2-yl(pyridin-3-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein studies. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1H-imidazol-2-yl(pyridin-3-yl)methanol is unique due to the presence of both imidazole and pyridine rings along with a hydroxyl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1H-imidazol-2-yl(pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6,8,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKRKXXHKDRMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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